Ivabradine impurity 9
Description
Properties
IUPAC Name |
ethyl N-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-19-14(16)15-8-10-5-9-6-12(17-2)13(18-3)7-11(9)10/h6-7,10H,4-5,8H2,1-3H3,(H,15,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIGBWPQLXKDIU-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CC2=CC(=C(C=C12)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC[C@H]1CC2=CC(=C(C=C12)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901134510 | |
| Record name | Ethyl N-[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901134510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869856-10-0 | |
| Record name | Ethyl N-[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869856-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (S)-((3,4-dimethoxybicyclo(4.2.0)octa-1(6),2,4-trien-7-yl)methyl)(methyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869856100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901134510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL (S)-((3,4-DIMETHOXYBICYCLO(4.2.0)OCTA-1(6),2,4-TRIEN-7-YL)METHYL)(METHYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDJ3NQ9FH6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The preparation of Ivabradine impurity 9 involves specific synthetic routes and reaction conditions. One method involves the degradation of Ivabradine under stress conditions such as increased temperature, exposure to strong acids or bases, oxidation, and light . The industrial production of Ivabradine hydrochloride, which includes the removal of specific impurities like this compound, involves a series of purification steps to obtain a pure polymorph of Ivabradine hydrochloride .
Chemical Reactions Analysis
Ivabradine impurity 9 undergoes various chemical reactions, including:
Oxidation: Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of this compound.
Hydrolysis: Increased humidity can cause hydrolysis, leading to the formation of degradation products.
Isomerization: Changes in the molecular structure can occur under specific conditions, resulting in different isomers.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions are various degradation products, including this compound .
Scientific Research Applications
Analytical Techniques for Quantification
Spectrophotometric Methods:
A study developed a spectrophotometric method utilizing cerium (IV) sulfate to oxidize ivabradine impurity 9. The unreacted Ce(IV) was then titrated against ferrous ammonium sulfate, allowing for the quantification of IVA-9. This method demonstrated a linear response from 0.5 to 100 µg/ml with a high correlation coefficient (0.9985), making it suitable for routine analysis in both pure forms and in the presence of ivabradine itself .
HPLC Methods:
High-Performance Liquid Chromatography (HPLC) has been extensively used to analyze ivabradine and its impurities. A validated isocratic HPLC method with dual wavelength detection was employed to study stress degradation products of ivabradine, which included impurity 9 among others. The method showed linearity from 5 to 100 µg/ml and was effective in monitoring degradation under various stress conditions such as acid hydrolysis and UV exposure .
| Method | Detection Technique | Linearity Range (µg/ml) | Correlation Coefficient |
|---|---|---|---|
| Spectrophotometric | UV-Visible | 0.5 - 100 | 0.9985 |
| HPLC | UV-DAD | 5 - 100 | >0.999 |
Stability Studies
Forced degradation studies have been conducted to evaluate the stability of ivabradine and its impurities, including impurity 9. These studies revealed that ivabradine is relatively stable but can degrade under extreme conditions such as increased temperature or exposure to light. The degradation products were identified using HPLC coupled with Q-TOF-MS, providing insights into potential toxicological effects and pharmacological activities of these impurities .
Key Findings:
- Degradation products formed through photolysis and hydrolysis were characterized.
- The stability data indicated that impurity 9 may contribute to the overall pharmacological profile of ivabradine under certain conditions.
Pharmacological Implications
Research indicates that impurities like this compound can affect the pharmacological properties of the parent drug. Understanding these effects is crucial for ensuring drug safety and efficacy. For instance, certain degradation products have shown pharmacological activity, necessitating comprehensive toxicity assessments .
Case Studies
Several case studies highlight the importance of monitoring this compound in pharmaceutical formulations:
- Case Study on Stress Testing: A study analyzed ivabradine under various stress conditions (acidic, basic, oxidative) to identify degradation pathways and quantify impurities including IVA-9. The results emphasized the need for rigorous testing protocols to ensure drug quality .
- Toxicology Assessment: In silico models were employed to predict the toxicological profiles of degradation products from ivabradine, including impurity 9. This approach provided valuable data for regulatory submissions regarding genotoxic risks associated with impurities .
Mechanism of Action
The mechanism of action of Ivabradine impurity 9 is not well-documented, as it is primarily a degradation product. understanding its formation and effects is crucial for ensuring the safety of Ivabradine as a medication. Ivabradine itself works by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the sinoatrial node, reducing the heart rate .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Comparison
- IVA-9 vs. Ivabradine: While IVA-9 shares the benzazepine core with ivabradine, its dimeric structure likely prevents effective binding to the HCN channel’s central cavity, where ivabradine exerts its bradycardic effect . Computational models suggest IVA-9’s flexibility may reduce binding affinity compared to the rigid, bioactive conformation of ivabradine . In contrast, Impurity IV retains 40% of ivabradine’s activity as it is both a metabolite and a minor structural variant .
- IVA-9 vs. ZD7288: ZD7288, a non-“bradine” HCN blocker, shares a pore-blocking mechanism with ivabradine but lacks structural homology .
Physicochemical and Stability Comparison
Table 2 : Comparative physicochemical profiles.
Research Findings and Implications
- Toxicological Significance: IVA-9’s pharmacological inactivity suggests low acute toxicity, but its long-term effects in formulations remain unstudied .
- Analytical Methodologies : IVA-9 quantification requires HPLC methods with resolution >2.0 from ivabradine, achieving RSD <10% . This contrasts with Impurity VII, where tautomer separation necessitates pH-controlled mobile phases .
- Synthetic Control : Patent US20190233521 details IVA-9’s mitigation via optimized reaction stoichiometry and low-temperature processing , whereas Impurity X control mandates inert atmosphere storage .
Biological Activity
Ivabradine impurity 9, chemically known as 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one), is a byproduct formed during the synthesis of Ivabradine, a medication primarily used to manage chronic stable angina and heart failure. This article delves into the biological activity of this compound, exploring its properties, potential effects, and implications in pharmaceutical applications.
Overview of this compound
Ivabradine itself functions by selectively inhibiting hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the sinoatrial node, thereby reducing heart rate without affecting myocardial contractility. The impurity is generated during the synthesis of Ivabradine under various conditions such as increased temperature and exposure to strong acids or bases.
The synthesis of this compound typically involves forced degradation studies aimed at understanding the stability and degradation pathways of Ivabradine. The compound is characterized by specific structural features that can influence its biological activity .
Table 1: Comparison of Ivabradine and Its Impurities
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Ivabradine | High | Negative chronotropic | Primary therapeutic agent |
| N-desmethylivabradine | Moderate | Active metabolite | Metabolite of Ivabradine |
| 7,8-Dimethoxy-1,3,4,5-tetrahydro... | High | Limited data | Potential precursor |
| This compound | High | Potentially active | Degradation product influencing stability |
The biological activity of this compound is not well-documented due to its status as a degradation product. However, it is crucial to explore its potential effects when combined with other compounds or under various conditions. Studies have indicated that impurities can significantly affect the pharmacological profile and safety of pharmaceutical formulations .
Research Findings
Recent studies have utilized computational methods to predict interactions based on structural similarities with known pharmacologically active compounds. These studies are essential for assessing any toxicological risks associated with impurities in drug formulations.
Toxicological Assessment
Toxicological assessments have been conducted to evaluate the safety profile of this compound. The Ames test and in silico calculations have been employed to predict potential genotoxic effects. Results indicated that certain degradation products formed during stress testing exhibited pharmacological activity, warranting further investigation into their safety and efficacy .
Case Studies
- Forced Degradation Studies : A study highlighted the stability of Ivabradine under various stress conditions, revealing that increased temperature and exposure to light could lead to significant degradation. The formation of various degradation products was monitored using HPLC coupled with mass spectrometry .
- Pharmacological Activity Evaluation : Another research effort focused on evaluating the pharmacological activity of photodegradation products derived from Ivabradine. The findings suggested that some degradation products retained biological activity, which could influence the overall therapeutic effect when present in formulations .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and characterizing Ivabradine Impurity 9?
- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array detection is the primary method. Column selection (e.g., C18 phases) and mobile phase optimization (acetonitrile/methanol ratios, pH buffers) are critical. Structural confirmation requires tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to resolve dimeric structures, such as 3,3'-propane-1,3-diylbis derivatives .
- Validation : Ensure specificity by demonstrating baseline separation from Ivabradine and other impurities under International Council for Harmonisation (ICH) Q2(R2) guidelines .
Q. Why is this compound a critical focus in pharmaceutical quality control?
- Significance : As a dimeric process-related impurity, it arises during the synthesis of Ivabradine hydrochloride intermediates (e.g., nucleophilic substitution and condensation steps). Its presence above threshold limits (typically >0.10% w/w) may indicate incomplete reaction control or purification inefficiencies, impacting drug safety profiles .
- Regulatory Alignment : ICH guidelines mandate impurity profiling to establish safety margins and batch consistency .
Q. What structural characteristics distinguish this compound from the parent compound?
- Key Features : Impurity 9 is a dimer formed via 1,3-propane-diyl linkage between two 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-ketone units. This contrasts with Ivabradine’s monomeric structure, which contains a single benzazepine ring system. NMR and high-resolution MS are essential to confirm the dimeric backbone and rule out positional isomers .
Advanced Research Questions
Q. How can chromatographic resolution of this compound be optimized in complex matrices?
- Experimental Design :
Column Screening : Use principal component analysis (PCA) to evaluate columns (e.g., C18, phenyl, or polar-embedded phases) for selectivity toward critical peak pairs (e.g., Ivabradine/Impurity IX and VIII/IV) .
Response Surface Methodology : Apply Box-Behnken design (BBD) to optimize mobile phase composition (organic modifier ratio, buffer pH) and gradient profiles. Derringer’s desirability function aids in balancing resolution and analysis time .
Troubleshooting : Address co-elution risks (e.g., Impurity V/VI) by adjusting column temperature or switching to orthogonal methods like hydrophilic interaction chromatography (HILIC) .
Q. What validation parameters are essential for quantifying this compound in stability studies?
- Protocol :
- Specificity : Demonstrate no interference from degradation products (e.g., hydrolytic or oxidative byproducts) under forced degradation conditions (acid/base/thermal stress) .
- Precision : Include repeatability (intra-day) and intermediate precision (inter-day/inter-operator) with %RSD ≤2.0% for impurity quantification .
- Linearity : Validate over 50–150% of the specification limit (e.g., 0.05–0.15% w/w) with R² ≥0.995 .
Q. How can researchers address contradictory data in impurity profiling studies?
- Case Example : Discrepancies in impurity recovery during method transfer (e.g., lab-to-lab variability).
- Root Cause Analysis : Investigate differences in column lot variability, mobile phase preparation (buffer molarity accuracy), or detector calibration .
- Resolution : Cross-validate using orthogonal techniques (e.g., LC-MS vs. UV detection) and align with ICH Q14 analytical procedure development guidelines .
Q. What synthetic challenges arise in preparing high-purity this compound for reference standards?
- Synthesis Strategy :
Stepwise Condensation : React 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-ketone with a diamine linker under controlled pH and temperature to minimize side products .
Purification : Use preparative HPLC with fraction collection, followed by lyophilization. Confirm purity (>98%) via differential scanning calorimetry (DSC) and chiral chromatography to exclude stereochemical variants .
Q. How can computational modeling predict the stability and degradation pathways of this compound?
- Tools : Density functional theory (DFT) to calculate bond dissociation energies and identify labile sites (e.g., methoxy groups prone to demethylation). Molecular dynamics simulations predict solubility and aggregation tendencies in formulation matrices .
Q. What ethical considerations apply to impurity research in preclinical studies?
- Guidelines :
- Data Integrity : Avoid selective reporting of impurity levels; disclose all chromatographic anomalies (e.g., tailing peaks) in publications .
- Authorship Standards : Ensure contributors to impurity synthesis or analytical validation meet ICMJE criteria for authorship .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
